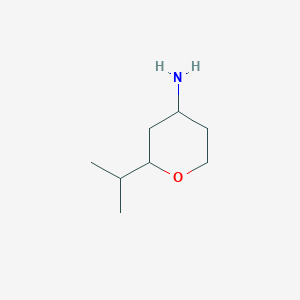

2-(Propan-2-yl)oxan-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-6(2)8-5-7(9)3-4-10-8/h6-8H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKZZBJRJATJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(CCO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159701-09-3 | |

| Record name | 2-(propan-2-yl)oxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Classification Within Heterocyclic Chemistry

2-(Propan-2-yl)oxan-4-amine is classified as a saturated heterocyclic compound. Its core structure is an oxane ring, which is a six-membered heterocycle containing five carbon atoms and one oxygen atom. wikipedia.orgdrugbank.com The IUPAC preferred name for the parent ring system is oxane, although it is also commonly referred to as tetrahydropyran (B127337) (THP). wikipedia.org

The structure of this specific molecule is further defined by two key substituents:

An amine group (-NH2) is attached at the 4-position of the oxane ring. The presence of this functional group introduces basicity and a site for further chemical modification. smolecule.com

An isopropyl group (-CH(CH3)2) is located at the 2-position of the oxane ring. This non-polar alkyl group influences the molecule's steric profile and lipophilicity.

The combination of the polar oxane ring and the basic amine group with the non-polar isopropyl substituent results in a molecule with a unique blend of physicochemical properties. The stereochemistry at positions 2 and 4 of the oxane ring can also lead to different diastereomers, a crucial consideration in its application, particularly in medicinal chemistry where stereoisomers can exhibit distinct biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H17NO | uni.lu |

| Monoisotopic Mass | 143.131 g/mol | uni.lu |

| CAS Number | 1159701-09-3 | |

| SMILES | CC(C)C1CC(CCO1)N | uni.lu |

| InChIKey | QTKZZBJRJATJQY-UHFFFAOYSA-N | uni.lu |

Academic Significance As a Privileged Scaffold in Organic Synthesis

Strategic Approaches to the Tetrahydropyran (B127337) Core Construction

The formation of the tetrahydropyran skeleton is a critical step in the synthesis of these compounds. Key strategies include cyclization reactions and metal-catalyzed processes to ensure high yields and stereoselectivity. beilstein-journals.orgsemanticscholar.org

Cyclization Reactions for Oxane Ring Formation

Cyclization reactions are a cornerstone for the synthesis of the tetrahydropyran ring. beilstein-journals.orgnih.gov The Prins reaction, in particular, has proven to be a powerful technique for the stereoselective construction of the tetrahydropyran skeleton with various substituents. beilstein-journals.orgnih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. researchgate.net The mechanism often proceeds through an oxocarbenium ion intermediate, which is then trapped by a nucleophile to form the ring. beilstein-journals.org

Another effective cyclization strategy is the 6-exo-tet cyclization of an epoxide. nih.gov For instance, treating an alcohol-containing epoxide with a catalytic amount of camphorsulfonic acid (CSA) can furnish the tetrahydropyran ring exclusively. nih.gov This pathway is often favored over a 7-endo-tet cyclization due to the stability of the six-membered ring transition state. nih.gov

A comparison of various cyclization methods highlights their respective advantages:

| Method | Catalyst/Reagent | Key Features |

| Prins Cyclization | Lewis or Brønsted acids (e.g., BF3·OEt2, TMSOTf) | Stereoselective formation of substituted tetrahydropyrans. beilstein-journals.orgnih.govresearchgate.net |

| Epoxide Cyclization | Camphorsulfonic acid (CSA) | Favors 6-exo-tet pathway for tetrahydropyran ring formation. nih.gov |

| Silyl-Prins Cyclization | Lewis acid (e.g., TMSOTf) | Allows for the synthesis of cis-2,6-disubstituted tetrahydropyrans. beilstein-journals.org |

Metal-Catalyzed Processes for Ring Closure

Transition metal-catalyzed reactions offer another versatile route to the tetrahydropyran core. nih.govnih.gov Palladium-catalyzed intramolecular addition of aryl iodides to carbonyl groups can produce tricyclic compounds containing a tetrahydropyran ring with excellent stereoselectivity. beilstein-journals.org However, the steric bulk of substituents, such as an isopropyl group, can sometimes hinder the desired C-C coupling reaction. beilstein-journals.org

Ruthenium catalysts have also been employed for the efficient construction of dihydropyran rings through cycloisomerization, which can then be converted to the desired functionalized pyranone core. nih.gov Nickel-catalyzed ring-opening and cyclization cascades of heterobicyclic alkenes have also been investigated for the synthesis of related heterocyclic structures. nih.gov

Installation and Functionalization of the Amine Moiety

Once the tetrahydropyran ring is formed, the next crucial step is the introduction of the amine group. This can be achieved through various amination strategies.

Direct Amination and Amine Precursor Strategies

Direct amination of alcohols is a potential pathway to introduce the amine functionality. nsf.gov This can occur through a direct substitution of the hydroxyl group or via a sequential dehydrogenation to a ketone followed by reductive amination. nsf.gov

The use of amine precursors is a common and effective strategy. For example, a ketone-bearing tetrahydropyran can undergo reductive amination with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride to yield the corresponding amine. Another approach involves the Gabriel synthesis, where a phthalimide-protected amine reacts with a brominated tetrahydropyran derivative, followed by hydrazinolysis to release the primary amine.

Regioselective Amine Introduction

Achieving the correct regiochemistry during amination is critical. The ring-opening of epoxides with amines is a highly regioselective process that can be used to synthesize β-amino alcohols, which can be precursors to cyclic amines. researchgate.netrsc.org This reaction is often mediated by acetic acid and can proceed without the need for a metal catalyst. rsc.org The regioselectivity typically favors the attack of the amine on the less substituted carbon of the epoxide. researchgate.net

Stereoselective Synthesis of Isopropyl-Substituted Oxanes

The stereochemistry of the final product is often crucial for its biological activity. Stereoselective synthesis of substituted oxanes can be achieved through various methods. The Prins cyclization is well-known for its ability to produce stereoselective tetrahydropyran rings. beilstein-journals.orgnih.gov The stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions. semanticscholar.org

For instance, the stereoselective Prins cyclization of a substituted cyclopropylcarbinol can lead to 2,4,6-trisubstituted tetrahydropyrans. beilstein-journals.org Similarly, asymmetric synthesis of highly functionalized tetrahydropyran inhibitors has been achieved using a series of ruthenium-catalyzed reactions, including a dynamic kinetic resolution reduction to establish key stereocenters. nih.gov

Asymmetric Induction in Carbon-Carbon Bond Formation

Asymmetric induction is a pivotal strategy in stereoselective synthesis, referring to the preferential formation of one stereoisomer over another. msu.edu This can be achieved through the influence of chiral elements within the substrate, reagent, catalyst, or reaction environment. msu.edu In the context of synthesizing substituted oxanes, asymmetric induction can be employed during the formation of key carbon-carbon bonds that establish the stereocenters of the molecule.

For instance, the reaction of a glycine (B1666218) derivative, 8-phenylmenthyl N-Boc-2-bromoglycinate, with allyltri-n-butylstannanes proceeds through a radical intermediate to yield (2S) allyl amino acid derivatives with high diastereoselectivity. capes.gov.br This approach, while demonstrated for amino acid synthesis, illustrates the principle of using a chiral entity to direct the formation of a new stereocenter during a C-C bond-forming step. A similar strategy could be envisioned for the synthesis of precursors to this compound, where a chiral auxiliary directs the addition of an isopropyl group or a masked amine functionality to a suitable oxane precursor.

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for carbon-carbon bond formation. rsc.org The use of chiral borane (B79455) reagents, such as those derived from α-pinene, can induce asymmetry during the coupling process. rsc.org For example, the hydroboration of an alkene with a chiral borane reagent can generate a diastereomerically enriched alkylborane, which can then be used in a subsequent cross-coupling reaction to introduce the isopropyl group with stereocontrol. rsc.org

| Reaction Type | Key Principle | Potential Application to Isopropyl-Oxan-4-Amine Synthesis |

| Radical Addition | A chiral auxiliary on the substrate directs the stereochemical outcome of the addition of a radical species. | A chiral auxiliary attached to an oxane precursor could control the stereoselective addition of an isopropyl radical or a related synthon. |

| Suzuki-Miyaura Coupling | Use of a chiral borane reagent to transfer an alkyl group (e.g., isopropyl) to a substrate with stereocontrol. | A chiral borane could be used to introduce the isopropyl group onto a pre-functionalized oxane ring. |

| Aldol (B89426) Reactions | A chiral auxiliary, often an oxazolidinone, can control the stereochemistry of aldol reactions that form C-C bonds and create new stereocenters. wikipedia.org | An aldol reaction could be used to construct the carbon skeleton of the oxane ring with the desired stereochemistry at the positions that will ultimately bear the isopropyl and amine groups. |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired stereochemistry has been established, the auxiliary can be removed and often recycled. sigmaaldrich.com This approach is particularly valuable for the synthesis of enantiomerically pure compounds. wikipedia.org

A prominent example of a chiral auxiliary is pseudoephedrine, which can be converted into an amide derivative. wikipedia.org Deprotonation of the α-proton of the carbonyl group forms an enolate, and subsequent reactions, such as alkylation, occur with high diastereoselectivity, directed by the methyl group of the pseudoephedrine auxiliary. wikipedia.orgnih.gov This method could be adapted to introduce the isopropyl group with a specific stereochemistry onto a precursor that can later be cyclized to form the oxane ring.

Oxazolidinones are another class of widely used chiral auxiliaries, particularly in stereoselective aldol reactions. wikipedia.org The formation of a (Z)-enolate from an N-acyl oxazolidinone, followed by reaction with an aldehyde, can establish two contiguous stereocenters with high diastereoselectivity. wikipedia.org This could be a powerful strategy for constructing the backbone of the oxane ring with the desired relative stereochemistry of the substituents.

| Chiral Auxiliary | Typical Application | Potential Use in Isopropyl-Oxan-4-Amine Synthesis |

| Pseudoephedrine | Diastereoselective alkylation of amide enolates. wikipedia.orgnih.gov | Introduction of the isopropyl group with controlled stereochemistry onto a linear precursor before cyclization to the oxane ring. |

| Oxazolidinones | Stereoselective aldol reactions to form two adjacent stereocenters. wikipedia.org | Construction of the oxane ring backbone with defined stereochemistry at the C2 and C4 positions. |

| 8-phenylmenthol | Asymmetric synthesis. wikipedia.org | To influence the stereochemical course of reactions in the synthesis of chiral intermediates. |

| trans-2-phenyl-1-cyclohexanol | Ene reactions. wikipedia.org | To control the stereochemistry of C-C bond formation in the synthesis of oxane precursors. |

Enantiopure Synthesis and Diastereomeric Control

Methodologies for Enantioselective Preparation

The preparation of a single enantiomer of a chiral compound can be achieved through several methods, including asymmetric synthesis and chiral resolution. wikipedia.orgsymeres.com Asymmetric synthesis aims to create a specific enantiomer directly from achiral or racemic starting materials, often employing chiral catalysts or auxiliaries. symeres.com For instance, iridium-catalyzed asymmetric hydrogenation of prochiral enamines or related substrates can produce chiral amines with high enantioselectivity. nih.gov This methodology could be applied to a precursor of this compound containing a double bond that can be hydrogenated to establish the desired stereocenter.

Another powerful technique is the Sharpless asymmetric epoxidation, which can convert an achiral allylic alcohol into a chiral epoxide with high enantiomeric excess. acs.org This epoxide can then serve as a versatile intermediate for the synthesis of the target oxane derivative.

Diastereoselective Control in Multi-Step Sequences

In syntheses involving multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. msu.edu This can often be achieved by carefully selecting the sequence of reactions. A method for the diastereoselective synthesis of 2,4-disubstituted piperidines, which are structurally related to the target oxane, demonstrates that the order of the reaction sequence can completely control the selectivity of the reaction. nih.gov

Conjugate addition reactions are also a valuable tool for diastereoselective synthesis. For example, the addition of lithiated bislactim ethers to vinylphosphonates provides stereoselective access to various substituted 2-amino-4-phosphonobutanoic acids in enantiomerically pure form. nih.gov The stereochemical outcome of these additions can be rationalized by considering competing transition state structures. nih.gov A similar approach could be employed to introduce the amine and isopropyl groups onto an oxane precursor with a high degree of diastereocontrol.

Furthermore, cascade reactions, such as inter-intramolecular double Michael additions, can generate highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org This strategy could be adapted to the synthesis of oxanone intermediates, which can then be converted to the desired oxane amine.

Chiral Resolution Techniques (e.g., Chromatographic Separations)

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org One of the most common methods is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. wikipedia.orgrsc.org The resulting diastereomers often have different solubilities, allowing for their separation by crystallization. wikipedia.org The less soluble diastereomer can be isolated, and the resolving agent can then be removed to yield the pure enantiomer. wikipedia.org

Chiral chromatography is another powerful technique for separating enantiomers. symeres.com This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. symeres.com While often used on an analytical scale, it can also be applied to preparative separations. For more complex separations, molecular docking analysis can be used to understand the interactions between the analytes and the chiral selector, aiding in the development of effective separation methods. nih.gov

Scalability Considerations in Synthetic Protocols

The transition of a synthetic route from a laboratory scale to an industrial scale introduces several challenges. An ideal industrial process should be cost-effective, efficient, and safe. For chiral compounds, this often means moving away from resolution methods that discard half of the material, towards more efficient asymmetric syntheses or resolutions that incorporate a racemization step for the unwanted enantiomer. symeres.comrsc.org

Key process variables that need to be optimized for scale-up include reaction conditions (temperature, pressure), catalyst loading, and substrate quality. For example, in a copper-catalyzed asymmetric cyclopropanation reaction, the catalyst loading was successfully reduced to 0.1 mol% for a reaction performed at 20°C. acs.org Similarly, an asymmetric hydrogenation was successfully carried out on a 140-kg scale with a high substrate-to-catalyst ratio. acs.org The development of practical and scalable syntheses for intermediates is also crucial. google.com

The choice of synthetic strategy can also be influenced by scalability. While chiral chromatography is a valuable tool in preclinical development, for later-stage clinical development and commercial production, more efficient methods that can theoretically provide a 100% yield of the desired chiral compound are preferred. symeres.com

| Parameter | Laboratory Scale | Industrial Scale |

| Primary Goal | Proof of concept, synthesis of small quantities for testing. | Cost-effective, safe, and efficient production of large quantities. |

| Resolution Methods | Often acceptable to discard one enantiomer. | Racemization and recycling of the unwanted enantiomer is highly desirable. symeres.comrsc.org |

| Catalyst Loading | Can be high. | Must be minimized for cost-effectiveness. acs.org |

| Reaction Conditions | Wide range of conditions may be explored. | Optimized for safety, efficiency, and cost. acs.org |

| Purification | Chromatography is common. | Crystallization is often preferred for its scalability. acs.org |

Chemical Reactivity and Derivatization of 2 Propan 2 Yl Oxan 4 Amine

Reactivity of the Primary Amine Functional Group

The primary amine (-NH₂) group is the main site of reactivity in 2-(Propan-2-yl)oxan-4-amine, serving as a potent nucleophile in various bond-forming reactions.

Nucleophilic Acyl Substitution Reactions (e.g., Amide Formation)

Primary amines are excellent nucleophiles for reactions with carboxylic acid derivatives in a process known as nucleophilic acyl substitution. This class of reactions allows for the formation of a stable amide bond (C(O)-N). The reactivity of the acylating agent is crucial, with the general order of reactivity being acyl chlorides > acid anhydrides > esters > amides.

When this compound is treated with an acylating agent like an acyl chloride or an acid anhydride, it readily forms the corresponding N-substituted amide. The reaction proceeds via a tetrahedral intermediate, where the amine attacks the electrophilic carbonyl carbon, followed by the elimination of a leaving group (e.g., chloride or carboxylate). These reactions are typically high-yielding and are widely used to synthesize complex molecules.

| Acylating Agent | Reaction Conditions | Expected Amide Product |

|---|---|---|

| Acetyl Chloride | Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize HCl byproduct. | N-(2-(Propan-2-yl)oxan-4-yl)acetamide |

| Benzoyl Chloride | Schotten-Baumann conditions (e.g., aqueous NaOH and an organic solvent) or standard conditions with a tertiary amine base. | N-(2-(Propan-2-yl)oxan-4-yl)benzamide |

| Acetic Anhydride | Often run neat or in a polar aprotic solvent. A base may be added to accelerate the reaction. | N-(2-(Propan-2-yl)oxan-4-yl)acetamide |

| Ethyl Acetate (B1210297) (Ester) | Requires more forcing conditions, such as heating, due to the lower reactivity of esters compared to acyl halides and anhydrides. | N-(2-(Propan-2-yl)oxan-4-yl)acetamide |

Carbonyl Condensation Reactions (e.g., Imine/Schiff Base Formation)

The primary amine of this compound can react with aldehydes and ketones in a condensation reaction to form an imine, also known as a Schiff base. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine yields the C=N double bond of the imine. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction.

| Carbonyl Compound | Reaction Conditions | Expected Imine Product |

|---|---|---|

| Benzaldehyde | Mild acid catalyst (e.g., acetic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene, benzene). | (E)-N-Benzylidene-2-(propan-2-yl)oxan-4-amine |

| Acetone | Similar conditions to aldehydes, though ketones are generally less reactive. Requires acid catalysis and removal of water. | N-(Propan-2-ylidene)-2-(propan-2-yl)oxan-4-amine |

| Cyclohexanone | Acid catalyst (e.g., p-toluenesulfonic acid) with Dean-Stark apparatus to remove water. | N-(Cyclohexylidene)-2-(propan-2-yl)oxan-4-amine |

Alkylation and Arylation Reactions

The nitrogen atom of this compound can act as a nucleophile in substitution reactions with alkyl or aryl halides to form new C-N bonds.

Alkylation: Direct alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) via an Sₙ2 reaction can introduce alkyl groups onto the nitrogen. ucalgary.cawikipedia.org However, a significant drawback of this method is the potential for overalkylation. masterorganicchemistry.comnih.gov The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and potentially a quaternary ammonium (B1175870) salt. libretexts.org This typically results in a mixture of products, reducing the synthetic utility for preparing pure secondary amines. wikipedia.orgmasterorganicchemistry.com

Arylation: The formation of a C(sp²)-N bond, or N-arylation, is a key transformation in organic synthesis. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used for this purpose. acsgcipr.orglibretexts.orgwikipedia.org This method allows for the coupling of primary amines like this compound with aryl halides or triflates in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. cmu.edureddit.com This reaction provides a general and efficient route to N-aryl and N-heteroaryl amines. acs.orgacs.org

| Reagent | Reaction Type | Typical Conditions | Expected Product |

|---|---|---|---|

| Methyl Iodide | Alkylation (Sₙ2) | Aprotic solvent. Often leads to a mixture of mono-, di-, and tri-methylated products. | N-Methyl-2-(propan-2-yl)oxan-4-amine (and overalkylation products) |

| Bromobenzene | Arylation (Buchwald-Hartwig) | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP, Xantphos), strong base (e.g., NaOtBu), and an inert solvent (e.g., toluene). acsgcipr.orgacs.org | N-Phenyl-2-(propan-2-yl)oxan-4-amine |

| 4-Chlorotoluene | Arylation (Buchwald-Hartwig) | Similar to bromobenzene, though aryl chlorides may require more specialized catalyst/ligand systems. researchgate.net | N-(4-Methylphenyl)-2-(propan-2-yl)oxan-4-amine |

Formation of Carbamates and Related Nitrogen Functionalities

Carbamates are functional groups with the structure R₂N(C=O)OR', and they can be readily synthesized from primary amines. These groups are notable for their role as protecting groups for amines in multi-step synthesis due to their stability and orthogonal cleavage conditions. Common methods for the formation of carbamates from this compound include reactions with chloroformates (e.g., benzyl chloroformate to form a Cbz group, or di-tert-butyl dicarbonate for a Boc group) or isocyanates.

| Reagent | Reaction Conditions | Functional Group Formed | Expected Product |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Aprotic solvent (e.g., DCM, THF), often with a mild base (e.g., triethylamine or DMAP). | Boc-carbamate | tert-Butyl (2-(propan-2-yl)oxan-4-yl)carbamate |

| Benzyl Chloroformate (CbzCl) | Typically under Schotten-Baumann conditions (aqueous base) or in an aprotic solvent with a tertiary amine base. | Cbz-carbamate | Benzyl (2-(propan-2-yl)oxan-4-yl)carbamate |

| Methyl Isocyanate | Aprotic solvent. The reaction is typically rapid and exothermic, proceeding without a catalyst. | Urea derivative | 1-Methyl-3-(2-(propan-2-yl)oxan-4-yl)urea |

Reactivity and Stability of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (oxan) ring is a saturated cyclic ether. Ethers are generally characterized by their low reactivity and are often used as solvents for this reason. masterorganicchemistry.com

Ring Stability under Various Reaction Conditions

The tetrahydropyran ring in this compound is chemically robust and stable under a wide range of conditions, making it a useful scaffold in medicinal chemistry and organic synthesis. chemicalbook.comresearchgate.net The C-O bonds within the ether linkage are strong and not easily broken.

Stability to Bases and Nucleophiles: The ring is stable towards strong bases (e.g., hydroxides, alkoxides), organometallic reagents (e.g., Grignard and organolithium reagents), and various nucleophiles. organic-chemistry.org It is also stable to reducing agents like lithium aluminum hydride.

Stability to Mild Acids: The ring is generally stable to mild acidic conditions. Many reactions on the amine functional group can be performed without affecting the integrity of the tetrahydropyran ring.

Cleavage under Strong Acidic Conditions: The ether linkage can be cleaved under harsh, strongly acidic conditions, particularly with hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), often requiring elevated temperatures. masterorganicchemistry.comwikipedia.org The reaction proceeds by protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comyoutube.com Cleavage can occur via an Sₙ1 or Sₙ2 mechanism depending on the substitution pattern of the carbons adjacent to the oxygen. wikipedia.org

Due to this high stability, the tetrahydropyran ring typically remains intact during the derivatization of the 4-amino group.

Influence of Substituents on Ring Conformation and Reactivity

The chemical behavior of this compound is intrinsically linked to the stereochemistry of the oxane (tetrahydropyran) ring. The six-membered saturated heterocycle typically adopts a low-energy chair conformation to minimize torsional and steric strain. The substituents—an isopropyl group at the C-2 position and an amine group at the C-4 position—exert significant influence on the conformational equilibrium of this ring system.

In the absence of overriding electronic effects, bulky substituents preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. For this compound, there are four potential diastereomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). In each case, the chair conformation that places the large isopropyl group in an equatorial position is strongly favored. The conformational preference of the C-4 amine group would also be for the equatorial position. Therefore, the trans isomers, where both substituents can be equatorial, are expected to be more stable than the cis isomers, where one substituent would be forced into an axial position.

This conformational preference directly impacts the reactivity of the 4-amino group. An equatorially positioned amine is sterically more accessible to reagents than an axial amine, which is shielded by the axial hydrogens at the C-2 and C-6 positions. Consequently, reactions involving the amine, such as acylation or alkylation, are expected to proceed more readily when the amine group can adopt an equatorial orientation. The presence of the C-2 isopropyl group can further influence this accessibility, potentially hindering the approach of reagents from one face of the molecule.

Rational Derivatization Strategies for Analytical Enhancement

Derivatization is a key strategy to enhance the analytical properties of this compound, improving its volatility for gas chromatography (GC), its detectability for high-performance liquid chromatography (HPLC), or its ionization efficiency and fragmentation characteristics for mass spectrometry (MS). The primary amine function is the principal target for these chemical modifications.

Derivatization for Spectroscopic Characterization (e.g., NMR, MS)

For nuclear magnetic resonance (NMR) spectroscopy, derivatization is particularly useful for resolving enantiomers. The reaction of a chiral molecule like this compound with a chiral derivatizing agent (CDA) produces a mixture of diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for the quantification of enantiomeric excess.

In mass spectrometry, derivatization is employed to increase molecular weight and introduce specific fragmentation patterns, which can aid in structural elucidation and quantification. Silylation, which replaces the active hydrogen on the amine with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, is a common technique. TBDMS derivatives are particularly useful as they are more stable than TMS ethers and often produce a prominent M-57 ion (loss of the tert-butyl group) in the mass spectrum, which is a valuable diagnostic peak.

| Derivatization Goal | Reagent Class | Example Reagent | Derivative Formed | Analytical Benefit |

| NMR Enantiomeric Resolution | Chiral Derivatizing Agents | Mosher's acid chloride (MTPA-Cl) | Diastereomeric amides | Creates magnetically non-equivalent species, allowing enantiomeric purity determination by ¹H or ¹⁹F NMR. |

| Mass Spectrometry | Silylation Reagents | MBDSTFA | TBDMS-amine | Increases molecular weight and thermal stability; provides characteristic fragmentation (M-57 peak) for identification. |

Derivatization for Chromatographic Separations (e.g., Chiral GC/HPLC)

For chromatographic analysis, the polarity and volatility of this compound must be modified, especially for GC. Direct injection of primary amines into a GC system often results in poor peak shape (tailing) due to interactions with the stationary phase.

Gas Chromatography (GC): To overcome these issues, the amine is typically converted into a less polar, more volatile derivative. Acylation of the amine group is a common and effective strategy. Reagents such as trifluoroacetic anhydride (TFAA) react readily with the primary amine to form a stable trifluoroacetamide derivative. This process blocks the active hydrogen, reduces polarity, and enhances volatility, leading to improved chromatographic performance.

| Reagent | Derivative Type | Purpose in GC Analysis |

| Trifluoroacetic Anhydride (TFAA) | N-Trifluoroacetyl | Reduces polarity, increases volatility, and improves peak shape for better separation. |

| Isopropyl Isocyanate | N-Urethane | Forms a urethane derivative with additional hydrogen bonding capabilities that can improve interactions with specific chiral stationary phases. |

| MBDSTFA | N-tert-butyldimethylsilyl (TBDMS) | Increases volatility and thermal stability; suitable for GC-MS applications. |

High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is often used to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection. For chiral separations on achiral columns, the amine is reacted with a chiral derivatizing agent (CDA) to form diastereomers that can be resolved chromatographically. A widely used reagent for primary amines is Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA). The reaction involves a nucleophilic substitution where the amine displaces the fluorine atom on the FDAA molecule. The resulting diastereomeric derivatives exhibit strong UV absorbance at around 340 nm, facilitating their detection, and can be separated on a standard reversed-phase column.

| Reagent | Common Name | Principle of Separation |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | Marfey's Reagent (FDAA) | Forms diastereomers with the amine, which are separable on achiral reversed-phase columns. |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Reacts with the amine to form diastereomeric thioureas, enabling chiral separation by HPLC. |

Non-Covalent Interactions and Complexation Studies (e.g., Halogen Bonding with Amines)

The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, making it a Lewis base and a potent hydrogen bond acceptor. Beyond classical hydrogen bonding, this amine can participate in other significant non-covalent interactions, such as halogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom (Lewis acid) acts as an electrophilic species and interacts with a Lewis base, such as the nitrogen atom of an amine. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond.

The amine function in this compound can act as a halogen bond acceptor, forming complexes with halogen bond donors like iodopentafluorobenzene or 1,4-diiodotetrafluorobenzene. The strength of this interaction depends on the polarizability of the halogen atom (I > Br > Cl) and the electron-withdrawing nature of the groups attached to it. Studying these interactions provides fundamental insights into supramolecular assembly and can be leveraged in crystal engineering to design solid-state architectures with specific properties. While specific studies on the halogen bonding of this compound are not prevalent, the principles governing these interactions are well-established for primary amines and are directly applicable.

Stereochemical Analysis of 2 Propan 2 Yl Oxan 4 Amine and Its Stereoisomers

Conformational Dynamics of the Substituted Oxane Ring

The oxane ring typically adopts a chair conformation to minimize torsional and steric strain. In 2-(propan-2-yl)oxan-4-amine, both the isopropyl group at C2 and the amino group at C4 can occupy either an axial or an equatorial position. The relative stability of these conformations is governed by the steric bulk of the substituents and the potential for intramolecular interactions.

Generally, bulky substituents on six-membered rings prefer to occupy the equatorial position to avoid 1,3-diaxial interactions, which are a significant source of steric strain. nih.gov For the isopropyl group, this preference is pronounced. The amino group is less sterically demanding and its conformational preference can be influenced by other factors.

The dynamic interconversion between different ring conformations, known as ring flipping, is a key aspect of the molecule's behavior. nih.gov The energy barrier for this process is influenced by the nature and arrangement of the substituents. In the case of cis and trans isomers, the dynamic behavior can differ significantly. For a trans isomer, ring inversion can effectively reduce steric repulsion by allowing both bulky substituents to occupy equatorial positions. nih.gov Conversely, in a cis isomer, one substituent will be forced into an axial position, potentially leading to a higher energy conformation.

Table 1: Predicted Conformational Preferences of this compound Stereoisomers

| Stereoisomer | C2-Isopropyl Position | C4-Amino Position | Predicted Dominant Conformation |

| cis-(2,4) | Equatorial | Axial | Chair |

| cis-(2,4) | Axial | Equatorial | Chair |

| trans-(2,4) | Equatorial | Equatorial | Chair |

| trans-(2,4) | Axial | Axial | Chair (less stable) |

Note: This table is based on general principles of conformational analysis. The actual dominant conformation may be influenced by solvent effects and other factors.

Impact of Stereochemistry on Reactivity and Selectivity

The stereochemical arrangement of the isopropyl and amino groups has a profound impact on the reactivity and selectivity of this compound in chemical reactions. The accessibility of the amino group's lone pair of electrons and the steric hindrance around the reactive sites are directly influenced by the conformation of the oxane ring.

For instance, in reactions where the amino group acts as a nucleophile, its reactivity will be greater when it is in the more sterically accessible equatorial position. An axial amino group will experience more steric hindrance from the axial hydrogens on the same side of the ring, potentially slowing down the reaction rate.

Furthermore, the stereochemistry of the starting material can dictate the stereochemical outcome of a reaction, a principle known as stereospecificity. organicchemistrytutor.com In stereoselective reactions, one stereoisomer is formed or consumed preferentially over others. organicchemistrytutor.comnih.gov The specific arrangement of substituents in each stereoisomer of this compound will influence the transition state energies of competing reaction pathways, leading to the preferential formation of a particular product stereoisomer.

Advanced Techniques for Stereochemical Elucidation

Determining the precise three-dimensional structure of each stereoisomer is crucial for understanding its properties. Several advanced analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative configuration of stereoisomers. thieme-connect.de By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., Nuclear Overhauser Effect, NOE), the spatial relationship between the protons on the oxane ring and its substituents can be established.

For example, the magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, which can help to distinguish between axial and equatorial protons. NOE experiments can identify protons that are close in space, providing further evidence for the relative orientation of the substituents.

To determine the absolute configuration, chiral derivatizing agents (CDAs) can be used. researchgate.netresearchgate.net These are enantiomerically pure reagents that react with the enantiomers of the target compound to form diastereomers. These diastereomers will have distinct NMR spectra, allowing for their differentiation and the assignment of the absolute configuration of the original enantiomers.

Chiral chromatography is an essential technique for separating and quantifying the different stereoisomers of this compound. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. pharmafocusamerica.com

This technique is crucial for determining the enantiomeric and diastereomeric purity of a sample. By comparing the peak areas of the separated stereoisomers, the ratio of each isomer in the mixture can be accurately determined. Various chiral stationary phases, such as those based on polysaccharide derivatives, are available and can be used with different mobile phases to achieve optimal separation. pharmafocusamerica.com In some cases, coupling achiral and chiral columns can simplify the isolation of chemically pure enantiomers from a reaction mixture that contains achiral impurities. americanpharmaceuticalreview.com

Advanced Spectroscopic and Spectrometric Characterization of 2 Propan 2 Yl Oxan 4 Amine

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. wikipedia.org For 2-(Propan-2-yl)oxan-4-amine (C₈H₁₇NO), the theoretical exact mass of the neutral molecule is 143.1310 g/mol . Using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺.

HRMS analysis would be expected to yield an m/z value for [M+H]⁺ that is extremely close to the calculated exact mass of 144.1383. This high degree of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential isobaric compounds.

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. The fragmentation pattern of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edunih.gov For this compound, the most prominent fragmentation pathways would involve the loss of the isopropyl group and cleavage of the oxane ring.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Predicted m/z | Ion Formula | Description of Loss |

|---|---|---|

| 144.1383 | [C₈H₁₈NO]⁺ | Molecular Ion [M+H]⁺ |

| 101.0813 | [C₅H₁₁NO]⁺ | Loss of propane (B168953) (C₃H₇) via α-cleavage |

| 84.0813 | [C₅H₁₀N]⁺ | Ring opening followed by loss of H₂O and C₂H₄ |

| 58.0657 | [C₃H₈N]⁺ | Cleavage yielding the isopropylamine (B41738) fragment ion |

Vibrational Spectroscopy: FT-IR and Raman Studies

The FT-IR and Raman spectra are complementary. Vibrations that cause a change in the dipole moment are IR-active, while those that cause a change in the polarizability of the molecule are Raman-active. youtube.com

Key expected vibrational frequencies for this compound include:

N-H Vibrations: The primary amine will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) mode is expected around 1590-1650 cm⁻¹. nih.gov

C-H Vibrations: Stretching modes for the aliphatic C-H bonds of the isopropyl and oxane groups are anticipated in the 2850-2975 cm⁻¹ range. researchgate.net Bending modes (scissoring, rocking) will appear in the 1350-1470 cm⁻¹ region.

C-O-C Vibrations: The ether linkage in the oxane ring will produce a strong, characteristic asymmetric stretching band in the FT-IR spectrum, typically between 1070 and 1150 cm⁻¹. nih.gov The symmetric stretch is often weaker in the IR but may be visible in the Raman spectrum.

C-N Vibrations: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range. nih.gov

Table 2: Predicted Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3370 | Medium | Weak |

| N-H Symmetric Stretch | ~3300 | Medium | Weak |

| C-H Aliphatic Stretch | 2850-2975 | Strong | Strong |

| N-H Bend (Scissoring) | 1590-1650 | Medium-Strong | Weak |

| C-H Bend (Scissoring/Rocking) | 1350-1470 | Medium | Medium |

| C-O-C Asymmetric Stretch | 1070-1150 | Strong | Weak |

| C-N Stretch | 1020-1250 | Medium | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-Dimensional and Advanced Pulse Sequences

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. wikipedia.org One-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments are essential for the complete structural assignment of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the isopropyl group and the oxane ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. For instance, the protons on carbons adjacent to the oxygen (C2 and C6) in the oxane ring would be deshielded and appear at a lower field (higher ppm) compared to other ring protons. wikipedia.org

¹³C NMR: Due to molecular symmetry, fewer than 8 carbon signals might be observed if the cis/trans isomers are not resolved or if chair-flipping is rapid on the NMR timescale. masterorganicchemistry.com However, distinct signals are expected for the isopropyl carbons and the carbons of the oxane ring. The carbons bonded to the heteroatoms (C2, C6, and C4) will be the most downfield. nih.gov

Advanced 2D NMR: To unambiguously assign all signals and confirm the connectivity, a suite of 2D NMR experiments is employed. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, establishing which protons are on adjacent carbons. It would clearly show the spin systems of the oxane ring and the isopropyl group. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons. wikipedia.orglibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. libretexts.org This is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation from the isopropyl CH proton to the C4 carbon of the oxane ring. nih.govresearchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling (J) in Hz |

|---|---|---|---|

| Oxane H2, H6 (axial/equatorial) | 3.4 - 4.0 | m | - |

| Oxane H3, H5 (axial/equatorial) | 1.4 - 1.8 | m | - |

| Oxane H4 | 2.8 - 3.2 | m | - |

| Isopropyl CH | 2.5 - 2.9 | septet | ~6-7 |

| Isopropyl CH₃ | 1.0 - 1.2 | d | ~6-7 |

| NH₂ | 1.5 - 2.5 | br s | - |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| Oxane C2, C6 | 65 - 70 |

| Oxane C4 | 48 - 55 |

| Oxane C3, C5 | 30 - 38 |

| Isopropyl CH | 30 - 35 |

| Isopropyl CH₃ | 20 - 25 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. nih.govwikipedia.org This technique measures the diffraction pattern of X-rays passing through the crystal lattice, which allows for the calculation of the electron density and thus the precise positions of each atom in the molecule. wikipedia.org

For this compound, a successful crystallographic analysis would provide a wealth of structural data, including:

Conformation: It would confirm the expected chair conformation of the oxane ring, which is the most stable arrangement for six-membered saturated heterocycles.

Stereochemistry: The analysis would reveal the relative orientation of the substituents on the ring, determining whether the isopropyl and amine groups are in axial or equatorial positions. The thermodynamically more stable conformer would likely have the bulky isopropyl group in an equatorial position to minimize steric hindrance.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-O, C-N) and angles would be obtained, allowing for comparison with theoretical models and related known structures. mdpi.commdpi.com

Intermolecular Interactions: The crystal packing would reveal intermolecular forces, such as hydrogen bonding between the amine group of one molecule and the oxygen or nitrogen atom of a neighboring molecule. These interactions are crucial for understanding the solid-state properties of the compound.

While obtaining a suitable crystal can be a significant challenge, the detailed structural information provided by X-ray crystallography is unparalleled. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Propan 2 Yl Oxan 4 Amine

Quantum Mechanical Studies (e.g., Density Functional Theory, Ab Initio Methods)

Quantum mechanical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the electronic structure and properties of 2-(Propan-2-yl)oxan-4-amine. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about the molecule's geometry, energy, and various other properties.

Geometry Optimization and Energetic Landscapes of Conformations

The conformational flexibility of the oxane ring and the rotational freedom of the propan-2-yl and amine substituents in this compound give rise to a complex potential energy surface with multiple local minima corresponding to different conformers. Geometry optimization using methods like DFT with a suitable basis set (e.g., B3LYP/6-31G*) is crucial to locate these stable conformations and determine their relative energies.

The oxane ring typically adopts a chair conformation to minimize steric strain. However, the substituents can exist in either axial or equatorial positions, leading to different stereoisomers. For the this compound, the large propan-2-yl group at the C2 position and the amine group at the C4 position can lead to several possible chair conformations. Computational studies on similar substituted tetrahydropyrans have shown that the equatorial positioning of bulky substituents is generally favored energetically.

A comprehensive conformational analysis would involve scanning the potential energy surface by systematically rotating the single bonds and exploring different ring puckering geometries. The results of such a study would yield the relative energies of all stable conformers, providing insights into the most populated conformations at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Propan-2-yl Position | Amine Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Axial | 1.52 |

| 3 | Axial | Equatorial | 3.89 |

| 4 | Axial | Axial | 5.41 |

Note: This table presents hypothetical data for illustrative purposes, based on general principles of conformational analysis.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)

Once the equilibrium geometries of the stable conformers are obtained, quantum mechanical calculations can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT is a standard procedure. By diagonalizing the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic displacements), one can obtain the normal modes of vibration and their corresponding frequencies. The predicted infrared (IR) and Raman spectra can then be compared with experimental data. For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-H stretching of the alkyl groups, and C-O-C stretching of the oxane ring.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, have proven to be reliable for this purpose. The predicted chemical shifts for the different protons and carbons in this compound would be sensitive to the local electronic environment and the conformation of the molecule.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 75.2 |

| C3 | 34.8 |

| C4 | 50.1 |

| C5 | 35.1 |

| C6 | 68.3 |

| C(isopropyl)-CH | 32.5 |

| C(isopropyl)-CH₃ | 18.9 |

| C(isopropyl)-CH₃' | 19.3 |

Note: This table presents hypothetical data for illustrative purposes.

Reaction Pathway Elucidation and Transition State Analysis

Quantum mechanical calculations are instrumental in studying the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, the reactivity of the amine group in nucleophilic substitution or addition reactions can be investigated. Computational methods can be used to model the reaction pathway, calculating the activation energy barrier by locating the transition state structure. This information provides insights into the reaction kinetics and the feasibility of a particular transformation. For example, the N-alkylation of the amine group could be modeled to understand the influence of the bulky propan-2-yl group on the reaction rate and stereoselectivity.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates.

These simulations can provide insights into the conformational dynamics, solvation effects, and interactions with other molecules. For example, an MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange around the solute and how the solute's conformation fluctuates over time. This is particularly useful for understanding its behavior in a biological or solution-phase environment.

Prediction of Reactivity and Selectivity Profiles

Computational methods can be used to predict the reactivity and selectivity of this compound. Frontier Molecular Orbital (FMO) theory, based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a simple yet powerful tool. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

For this compound, the HOMO is likely to be localized on the lone pair of the nitrogen atom in the amine group, making it the primary site for electrophilic attack. The distribution and energies of these frontier orbitals can be calculated using DFT. Furthermore, electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, providing a guide to its reactive sites.

Computational Approaches to Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a full QSAR study requires a dataset of multiple compounds, computational chemistry plays a vital role in generating the molecular descriptors used in these models.

For a hypothetical series of derivatives of this compound, various descriptors could be calculated, including:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric descriptors: Molecular volume, surface area, specific conformational parameters.

Hydrophobic descriptors: LogP (partition coefficient).

These descriptors, once calculated for a range of analogues with known biological activities, can be used to build a QSAR model. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For instance, a QSAR model could be developed to predict the binding affinity of this compound derivatives to a specific biological target.

Applications and Future Prospects in Synthetic Organic Chemistry

Role as a Key Chiral Building Block in Natural Product Synthesis

The tetrahydropyran (B127337) (THP) ring is a ubiquitous structural motif found in a vast number of biologically active natural products, including marine metabolites and polyketides. researchgate.net The stereocontrolled synthesis of these THP-containing molecules is a central focus in organic chemistry. nih.govbohrium.com Chiral building blocks that already contain the core heterocyclic system, such as derivatives of 2-(Propan-2-yl)oxan-4-amine, are valuable starting materials for the efficient construction of these complex targets.

The table below summarizes common strategies for synthesizing the tetrahydropyran ring, a core component of many natural products. The use of pre-existing chiral building blocks like this compound offers a potential shortcut in these synthetic routes.

| Synthetic Strategy for THP Ring | Description | Potential Advantage of Using a Pre-formed Scaffold |

| Prins Cyclization | An acid-catalyzed reaction between an alkene/alkyne and a carbonyl compound. | Avoids the need for the cyclization step, providing the core ring system directly. |

| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a dienophile containing a heteroatom. | Circumvents the cycloaddition, offering immediate access to the functionalized heterocycle. |

| Intramolecular Michael Addition | Cyclization via nucleophilic addition to an α,β-unsaturated carbonyl system. | The core structure is already established, allowing for direct functionalization. |

| Oxidative Cyclization | Formation of the ether linkage through oxidation of a suitable diol or related precursor. | Provides the THP ring in a single step, bypassing multi-step linear sequences. |

Scaffold for Complex Heterocyclic Synthesis and Analog Generation

The aminotetrahydropyran framework is recognized as a privileged scaffold in medicinal chemistry. nih.govnih.gov Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability conferred by the ether oxygen, make it a desirable component in drug design. This compound serves as a robust starting point for the generation of diverse chemical libraries aimed at discovering new bioactive molecules.

Recent advances in C-H functionalization have demonstrated the power of using aminotetrahydropyrans to create highly substituted, value-added derivatives. nih.govnih.govacs.org For instance, methodologies have been developed for the stereoselective arylation of the THP ring at the γ-position relative to the amine, followed by a subsequent α-functionalization of the amine itself. nih.gov This sequential, multi-vector diversification allows for the rapid generation of analogs with distinct three-dimensional arrangements. Although this specific work did not start with this compound, it establishes a clear precedent for the utility of the underlying scaffold in library synthesis for drug discovery. nih.gov

The ability to modify the aminotetrahydropyran core at multiple positions enables chemists to perform detailed structure-activity relationship (SAR) studies, optimizing the potency and pharmacokinetic properties of lead compounds. nih.gov

| Modification Strategy | Description | Example of Generated Structure Type | Reference |

| γ-C–H Arylation | Palladium-catalyzed coupling of an aryl iodide to the THP ring. | 3-Aryl-4-aminotetrahydropyrans | nih.gov |

| α-Amine Functionalization | Quinone-mediated alkylation or arylation at the carbon adjacent to the nitrogen. | α,γ-Disubstituted aminotetrahydropyrans | nih.gov |

Contributions to Ligand Design and Organocatalysis

Chiral amines are fundamental components in the fields of asymmetric catalysis, serving both as ligands for transition metals and as organocatalysts in their own right. nih.govrsc.org The combination of a stereocenter, a coordinating nitrogen atom, and a rigid backbone in this compound makes it a promising, albeit currently underexplored, candidate for these applications.

In ligand design, the amine can coordinate to a metal center, while the chiral oxane framework projects a specific steric environment to influence the outcome of a catalyzed reaction, potentially inducing high enantioselectivity. nih.gov The synthesis of P,N-type ligands, for example, by reacting the amine with a suitable phosphine-containing molecule, could yield novel structures for asymmetric hydrogenation or cross-coupling reactions. rsc.org

As an organocatalyst, primary amines can react with carbonyl compounds to form transient enamines or iminium ions, which are key intermediates in many powerful asymmetric transformations. researchgate.net A chiral amine like this compound could potentially catalyze reactions such as Michael additions, aldol (B89426) reactions, or cycloadditions. Despite this potential, a review of the scientific literature did not identify specific studies where this compound has been explicitly developed or utilized as a ligand or organocatalyst. Its application in these areas remains a prospective field for future research.

Potential in Advanced Materials Science (e.g., incorporation into polymers, sol-gels)

The unique chemical properties of this compound suggest its potential for incorporation into advanced materials. The primary amine group provides a reactive handle for covalent integration into larger structures, while the robust oxane ring can impart specific physical properties to the resulting material.

One promising area is the development of functionalized sol-gel materials. Research has shown that various amine precursors can be integrated into silica (B1680970) networks via non-hydrolytic sol-gel synthesis to create hybrid organic-inorganic materials. chemrxiv.orgchemrxiv.orgutb.czresearchgate.net These amine-functionalized silicas can serve as heterogeneous catalysts, adsorbents, or platforms for further chemical modification. chemrxiv.orgnih.gov By analogy, this compound could be silylated and then co-condensed with silica precursors to create a chiral, amine-functionalized material. The presence of the chiral amine within the porous silica network could enable applications in heterogeneous asymmetric catalysis.

In polymer science, the oxane ring is a stable structural unit. Tetrahydropyran itself has been successfully used as a solvent in cationic polymerization, indicating the ring's stability under these conditions. google.comrsc.org Furthermore, cyclic ethers like tetrahydrofuran (B95107) are monomers for ring-opening polymerization to produce polyethers. researchgate.net While the amine functionality of this compound would need to be considered or protected, its incorporation into polymer chains, either as a pendant group or as part of the main chain, could introduce chirality and modify polymer properties such as polarity and thermal stability.

| Material Type | Method of Incorporation | Potential Application | Relevant Analogy |

| Functionalized Sol-Gels | Co-condensation of a silylated amine precursor with silica precursors. | Heterogeneous asymmetric catalysis, chiral stationary phases for chromatography. | Amine-functionalized silica synthesis. chemrxiv.orgchemrxiv.org |

| Functional Polymers | Use as a functional monomer or chain modifier in polymerization reactions. | Chiral polymers, materials with modified polarity and thermal properties. | Use of THP as a polymerization solvent. google.com |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-(propan-2-yl)oxan-4-amine and its derivatives is anticipated to be heavily influenced by the principles of green chemistry. Current synthetic strategies for related substituted tetrahydropyrans often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research will likely focus on the development of more atom-economical and environmentally benign methodologies.

One promising avenue is the use of catalytic one-pot reactions that can construct the substituted oxane ring and introduce the desired functionalities in a single, efficient operation. For instance, multicomponent reactions involving an appropriate aldehyde, a β-dicarbonyl compound, and an amine source, catalyzed by recyclable and non-toxic catalysts, could offer a direct and sustainable route to the this compound core. The development of enzymatic or chemoenzymatic approaches could also provide highly selective and sustainable pathways to chiral derivatives of this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic One-Pot Reactions | High atom economy, reduced waste, operational simplicity | Development of novel, recyclable catalysts (e.g., organocatalysts, metal-organic frameworks) |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions | Identification and engineering of suitable enzymes for the specific transformations |

| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reaction parameters and reactor design for continuous production |

Exploration of Unprecedented Reactivity Modes

The unique structural features of this compound, particularly the interplay between the oxane ring oxygen, the amine nucleophile, and the sterically demanding isopropyl group, may give rise to novel reactivity patterns. Future research is expected to delve into the exploration of these unprecedented reactivity modes.

For example, the amine functionality can be expected to undergo a range of reactions, including alkylation, acylation, and condensation with carbonyl compounds. The stereoelectronic environment created by the rest of the molecule could influence the regioselectivity and stereoselectivity of these transformations in interesting ways. Furthermore, the oxane ring itself could participate in ring-opening or rearrangement reactions under specific conditions, leading to the formation of novel acyclic or heterocyclic structures. The investigation of such reactions could be a fruitful area of research, potentially leading to the discovery of new synthetic methodologies.

Integration of Advanced Computational Modeling with Experimental Design

The synergy between computational chemistry and experimental synthesis is a powerful tool in modern drug discovery and materials science. For a relatively unexplored molecule like this compound, in silico studies will be instrumental in guiding and accelerating its investigation.

Advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be employed to predict a wide range of properties for this compound and its derivatives. These include conformational preferences, electronic properties, reactivity, and potential interactions with biological targets. Such computational insights can help in the rational design of new synthetic targets with desired properties, thereby reducing the need for extensive and often costly trial-and-error experimentation. For example, virtual screening of libraries of this compound derivatives against various protein targets could identify promising candidates for further experimental validation.

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity indices | Prediction of reaction mechanisms and regioselectivity |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions | Understanding of binding modes with biological macromolecules |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity | Design of new derivatives with enhanced potency and selectivity |

Expanding Applications in Stereoselective Transformations

The inherent chirality of this compound, arising from the substituted oxane ring, makes it an attractive candidate for applications in stereoselective synthesis. Future research will likely explore its potential as a chiral auxiliary, ligand, or catalyst in a variety of asymmetric transformations.

The amine functionality provides a convenient handle for the attachment of the molecule to a metal center or an organic framework. The chiral environment created by the substituted oxane ring could then be used to control the stereochemical outcome of reactions such as asymmetric hydrogenation, aldol (B89426) reactions, or Michael additions. The development of catalysts and reagents derived from this compound could open up new avenues for the efficient and selective synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical and agrochemical industries. The modular nature of its synthesis would also allow for the fine-tuning of its steric and electronic properties to optimize its performance in specific applications.

Q & A

Q. What are the optimal synthetic routes for 2-(propan-2-yl)oxan-4-amine, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Synthesis of this compound can be approached via reductive amination of ketone precursors or nucleophilic substitution of oxane derivatives. For example, reacting 4-oxooxane with isopropylamine under hydrogenation conditions (e.g., using NaBH₄ or Pd/C) may yield the target compound. Optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., THF) may enhance nucleophilicity.

- Catalyst screening : Test transition-metal catalysts (e.g., PtO₂) for reductive steps.

- Purification : Use flash chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the amine .

- Monitoring : Employ TLC or in-situ FTIR to track reaction progress.

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Analysis : Compare - and -NMR data with predicted spectra (e.g., using ACD/Labs or ChemDraw). Key signals include the oxane ring protons (δ 3.4–4.0 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS (expected [M+H]⁺ ~158.2).

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Refine data using SHELXL . Validate hydrogen bonding and stereochemistry against Cambridge Structural Database entries .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Engineering controls : Use fume hoods to minimize inhalation risks.

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles.

- Airborne monitoring : Deploy real-time sensors for amine vapors (e.g., PID detectors).

- Decontamination : Immediately wash skin with soap/water; use emergency showers for spills .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or stability of this compound in different solvents or under varying pH conditions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model protonation states (amine pKa ~10–11).

- Solvent Effects : Perform COSMO-RS simulations to predict solubility in water vs. organic solvents.

- Degradation Pathways : Apply Reaxys or BKMS_METABOLIC databases to identify potential oxidation products (e.g., nitroso derivatives) .

- pH Stability : Conduct accelerated stability studies (40°C/75% RH) and validate with HPLC-UV .

Q. What strategies resolve discrepancies in crystallographic data during structural elucidation of this compound?

Methodological Answer:

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals.

- Disordered Atoms : Apply PART/SUMP restraints to model rotational disorder in the isopropyl group.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

- Data Quality : Ensure high-resolution (<1.0 Å) data collection at synchrotron facilities.

Q. How can surface adsorption studies elucidate the environmental behavior of this compound on indoor or atmospheric particulates?

Methodological Answer:

- Surface Reactivity : Use XPS or ToF-SIMS to analyze amine interactions with silica or cellulose surfaces.

- Kinetic Modeling : Apply Langmuir isotherms to quantify adsorption capacities.

- Oxidant Exposure : Test ozone/NOx reactivity in environmental chambers; monitor by GC-MS .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between predicted and observed spectroscopic data for this compound?

Methodological Answer:

- Database Cross-Referencing : Compare experimental -NMR shifts with Reaxys entries for analogous oxane amines.

- Dynamic Effects : Consider conformational flexibility (e.g., chair vs. boat oxane) via VT-NMR.

- Isotopic Labeling : Synthesize -labeled derivatives to confirm amine assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.